molecular formula C13H22N4O3 B1666649 Trione

Trione

Cat. No.: B1666649
M. Wt: 282.34 g/mol
InChI Key: VOYADQIFGGIKAT-UHFFFAOYSA-N
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Description

The term "trione" refers to organic compounds containing three ketone (C=O) groups within their molecular framework. This structural motif is prevalent in pharmaceuticals, natural products, and catalytic ligands due to its unique electronic and steric properties. Triones exhibit diverse reactivity and biological activity, often serving as key intermediates in organic synthesis or active pharmacophores in drug design. Examples include:

  • Barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione), a foundational structure in sedative drugs .
  • 4-Azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione, explored for anti-HIV activity .
  • Bridged bicyclic triones (e.g., hyperforin and guttiferone G), notable for their complex architectures and bioactivity .

The presence of three ketone groups enhances hydrogen-bonding capacity, acidity, and coordination chemistry, making triones versatile in both synthetic and biological contexts.

Preparation Methods

Industrial production methods for AH3960 are not well-documented, as the compound is mainly used for research purposes and not for commercial production. The synthesis is typically carried out in a laboratory setting under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

AH3960 undergoes various chemical reactions, including:

    Oxidation: AH3960 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: AH3960 can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AH3960 has a wide range of scientific research applications, including:

Mechanism of Action

AH3960 exerts its effects by binding to specific molecular targets:

    Androgen Receptor: AH3960 binds to both wild-type and T877 mutant androgen receptors, inhibiting their activity. .

    Parathyroid Hormone Receptor-1 (PTHR1): AH3960 acts as an agonist of PTHR1, binding to the receptor and activating its signaling pathways. .

Comparison with Similar Compounds

Pyrimidine-Triones vs. Alkylated Derivatives

  • Barbituric acid (pyrimidine-2,4,6-trione) has a gas-phase acidity (GA) of 1,330 kJ/mol , while its 5,5-diethyl derivative exhibits reduced acidity (1,315 kJ/mol ) due to electron-donating alkyl groups stabilizing the conjugate base .
  • Biological Activity : Alkylation at the 5-position enhances lipophilicity and bioavailability. For example, 5,5-diethylbarbituric acid is a more potent central nervous system depressant than the parent trione .

Spiro-Triones vs. Linear Analogues

  • Spiro-[acridine-9,2′-indoline]-1,3,8-trione derivatives (e.g., 1a–1j) show superior anticancer activity compared to non-spiro triones. The spiro architecture induces conformational rigidity, improving target binding (e.g., IC₅₀ values ≤10 µM in some cases) .
  • Synthetic Efficiency : Spiro-triones are synthesized via one-pot reactions with yields >75%, whereas linear analogues require multi-step protocols with lower efficiency .

Bridged Bicyclic Triones: Symmetry vs. Asymmetry

  • Guttiferone G (symmetrical [3.3.1] bicyclic this compound) allows late-stage introduction of chirality, simplifying synthetic routes. In contrast, hyperforin (asymmetrical) requires enantioselective methods, increasing complexity .
  • Stability : Symmetrical triones (e.g., naphthacene-5,6,11(12H)-trione) are stabilized by bulky C7 substituents (methyl or aryl groups), preventing oxidative degradation .

Imidazolidine-Triones vs. Classical Cholinesterase Inhibitors

  • Imidazolidine-2,4,5-trione derivatives exhibit IC₅₀ values as low as 1.66 µM against acetylcholinesterase (AChE), outperforming rivastigmine (IC₅₀ = 6.7 µM). Their fused-ring system enhances π-π stacking with the enzyme’s active site .
  • Lipophilicity : Log Kow values for imidazolidine-triones range from 2.1–3.5, compared to 1.8 for rivastigmine, suggesting better blood-brain barrier penetration .

Pyrimidine-Triones in Enzyme Inhibition

  • Pyrimidine-2,4,6-trione derivatives inhibit aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) with Ki values <10 µM. Substitutions at position 5 (e.g., furan-2-ylmethylidene) enhance binding affinity, while chloride substituents reduce activity (e.g., compound 2b vs. 2a) .

Critical Analysis

Triones demonstrate remarkable versatility, but their utility depends on structural nuances:

  • Substituent Effects : Alkyl or aryl groups modulate acidity, stability, and bioactivity (e.g., 5,5-dialkyl barbiturates vs. C7-substituted naphthacene-triones ).
  • Symmetry : Symmetrical triones (e.g., guttiferone G) simplify synthetic strategies, whereas asymmetrical variants (e.g., hyperforin) pose synthetic challenges .
  • Biological Performance : Fusion of this compound cores with heterocycles (e.g., imidazolidine or acridine) enhances target engagement, as seen in cholinesterase and anticancer assays .

Biological Activity

Trione, particularly in the context of pyrimidine-2,4,6-trione derivatives, has garnered attention for its biological activity, especially related to neurodegenerative diseases and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects and potential therapeutic applications of this compound compounds.

Overview of this compound Compounds

This compound compounds, specifically pyrimidine-2,4,6-triones (PYT), have shown promise in pharmacological applications. These compounds are characterized by their ability to penetrate the blood-brain barrier and exhibit low toxicity, making them suitable candidates for treating conditions such as amyotrophic lateral sclerosis (ALS) and various cancers .

The biological activity of this compound compounds is primarily attributed to their interaction with cellular proteins involved in disease mechanisms. For instance, PYT derivatives have demonstrated the ability to inhibit the aggregation of mutant SOD1 proteins, which is a hallmark of ALS. The protective effects against cytotoxicity induced by these aggregates were assessed using a cultured PC12 cell model. In these studies, compounds exhibited 100% efficacy in protecting cells from mutant SOD1-induced cytotoxicity while reducing protein aggregation .

Cytotoxicity Assays

Research has shown that this compound derivatives possess significant cytotoxic effects against various cancer cell lines. For example:

Compound Cell Line IC50 (µM)
Compound 7K562 (Leukemia)< 10
Compound 7HCT116 (Colon Cancer)< 10
Compound 7A549 (Lung Cancer)> 10

These results indicate that specific this compound derivatives can selectively target cancer cells while sparing normal cells .

ADME Properties

The pharmacokinetic properties of this compound compounds were evaluated through in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies. Notably:

  • Compound 7 showed optimal solubility and stability profiles.
  • Plasma protein binding was approximately 95% in rat plasma and 90% in human plasma at a concentration of 2 µM.

These characteristics suggest that this compound compounds may have favorable pharmacokinetic profiles for further development .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound compounds:

  • ALS Treatment : A study involving PYT derivatives demonstrated their efficacy in protecting neuronal cells from mutant SOD1 toxicity. The findings suggest that these compounds could be developed into novel therapeutics for ALS .
  • Cancer Research : Various derivatives have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The most effective compounds were identified based on their IC50 values across different cell lines .

Properties

IUPAC Name

1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-3-5-7-16-11(18)9(10(14)15)12(19)17(13(16)20)8-6-4-2/h18H,3-8H2,1-2H3,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYADQIFGGIKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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